

# comparative analysis of different synthetic routes toannulene

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## A Comparative Analysis of Synthetic Routes to Annulenes

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, are fundamental structures in the study of aromaticity and Hückel's rule. Their synthesis has been a subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of annulenes: the classical Sondheimer route, the Vogel synthesis of bridged annulenes, and a modern, improved synthesis of[1]annulene. This comparison is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the performance, methodologies, and logical flow of each approach.

## **Comparative Data of Annulene Synthetic Routes**

The following table summarizes the key quantitative data for the three synthetic routes, providing a direct comparison of their efficiency and reaction conditions.



Parameter	Sondheimer Route ([1]annulene)	Vogel Route (1,6- Methano[2]annulen e)	Improved Lungerich/Jux Route ([1]annulene)
Overall Yield	~0.5-1%[3]	Not explicitly stated as a single overall yield, but individual step yields are moderate to good.	~4%[4]
Number of Key Steps	3	4	3
Starting Material	1,5-Hexadiyne[3]	Naphthalene[5]	cis-1,2-Dichloroethene and Trimethylsilylacetylene [4][6]
Key Reagents	Copper(II) acetate, Pyridine, Potassium tert-butoxide, H <sub>2</sub> , Pd/CaCO <sub>3</sub> [3]	Na/NH₃, Dichlorocarbene, Na/NH₃, DDQ[5]	Pd(PPh3)2Cl2, Cul, TBAF, Cu(OAc)2, Lindlar's catalyst[4][6]
Reaction Conditions	High dilution, Reflux, Low temperature hydrogenation[3]	Low temperature (Birch reduction), Reflux[5]	Room temperature, 0 °C[4][6]
Key Intermediates	Tridehydro[1]annulene [3]	1,4,5,8- Tetrahydronaphthalen e, Tricyclo[4.4.1.0¹,6]und eca-3,8-diene[5]	(3Z)-1,6- Bis(trimethylsilyl)hex- 3-ene-1,5-diyne, Hexadehydro[1]annul ene[4][6]

# Experimental Protocols Sondheimer Route to[1]Annulene

This classical synthesis involves three main stages: oxidative coupling of a terminal diyne, base-catalyzed rearrangement, and partial hydrogenation.[3]



- A. Oxidative Coupling of 1,5-Hexadiyne: A solution of 1,5-hexadiyne in pyridine is added dropwise to a large volume of a stirred solution of copper(II) acetate in pyridine at 55-60 °C under a nitrogen atmosphere. The reaction mixture is stirred for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is extracted, and the organic extracts are washed and dried. The crude product is purified by chromatography to yield a mixture of cyclic polyacetylenes.[3]
- B. Prototropic Rearrangement to Tridehydro[1]annulene: The mixture of cyclic polyacetylenes is dissolved in benzene. A saturated solution of potassium tert-butoxide in tert-butyl alcohol is added rapidly, and the solution is heated to reflux for 30 minutes. The reaction is quenched by pouring the mixture into ice water. The organic layer is separated, washed, dried, and concentrated. The resulting tridehydro[1]annulene is purified by column chromatography.[3]
- C. Partial Hydrogenation to[1]Annulene: Tridehydro[1]annulene is dissolved in a suitable solvent like benzene and hydrogenated at atmospheric pressure in the presence of a 10% palladium on calcium carbonate catalyst (Lindlar's catalyst). The reaction is monitored by hydrogen uptake and stopped after the absorption of the theoretical amount of hydrogen. The catalyst is filtered off, and the solvent is removed to give crude[1]annulene, which is then purified by recrystallization.[3]

## Vogel Synthesis of 1,6-Methano[2]annulene

This route provides access to bridged annulenes, which are important for studying the effects of planarity on aromaticity.[5]

A. Birch Reduction of Naphthalene: Naphthalene is dissolved in a mixture of diethyl ether and ethanol and added to a solution of sodium in liquid ammonia at -78 °C. After stirring for several hours, the ammonia is allowed to evaporate. The remaining residue is treated with methanol and then water. The product, 1,4,5,8-tetrahydronaphthalene (isotetralin), is extracted with ether and purified by recrystallization.[5]

B. Dichlorocarbene Addition: A solution of isotetralin in an appropriate solvent is treated with a source of dichlorocarbene, generated in situ. The reaction mixture is stirred, and after workup, the resulting dichlorocyclopropane adduct is purified.



- C. Reductive Dechlorination: The dichlorocyclopropane adduct is dissolved in a suitable solvent and treated with sodium in liquid ammonia to effect reductive dechlorination, forming the tricyclic diene, tricyclo[4.4.1.0<sup>1</sup>,<sup>6</sup>]undeca-3,8-diene.[5]
- D. Dehydrogenation to 1,6-Methano[2]annulene: The tricyclic diene is dissolved in dioxane and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mixture is heated under reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed. The product, 1,6-methano[2]annulene, is purified by chromatography and recrystallization.[5]

### Improved Lungerich/Jux Synthesis of[1]Annulene

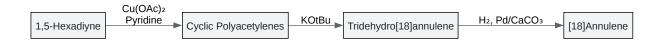
This modern approach significantly improves the overall yield of[1]annulene through a more controlled and efficient pathway.[4]

- A. Sonogashira Coupling: To a solution of cis-1,2-dichloroethene in a mixture of benzene and n-butylamine are added Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> and CuI. A solution of trimethylsilylacetylene in benzene is then added slowly. The reaction is stirred overnight at room temperature. After an aqueous workup, the product, (3Z)-1,6-bis(trimethylsilyl)hex-3-ene-1,5-diyne, is purified by chromatography.[6]
- B. Deprotection and Oxidative Cyclization: The silyl-protected diyne is treated with tetrabutylammonium fluoride (TBAF) in THF at 0 °C to remove the trimethylsilyl groups. The resulting terminal diyne is then added to a solution of excess copper(II) acetate in pyridine at room temperature and stirred for an extended period. After acidic workup, the hexadehydro[1]annulene is isolated and purified.[4][6]
- C. Selective Hydrogenation: Hexadehydro[1]annulene is dissolved in benzene and hydrogenated at atmospheric pressure using a poisoned palladium catalyst (Lindlar's catalyst) with the addition of quinoline. The reaction is carefully monitored and stopped upon consumption of the starting material. The catalyst is removed by filtration, and the[1]annulene is purified by liquid chromatography.[4][6]

## **Synthetic Pathway Visualizations**

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.





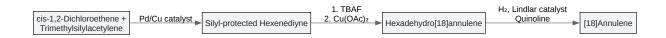
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Caption: Sondheimer route to[1]annulene.



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Caption: Vogel synthesis of 1,6-methano[2]annulene.



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Caption: Improved Lungerich/Jux synthesis of[1]annulene.

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